molecular formula C19H13N3O3 B5782101 N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide

N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide

Cat. No.: B5782101
M. Wt: 331.3 g/mol
InChI Key: XODFIOIFEQTCBX-UHFFFAOYSA-N
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Description

N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide typically involves the reaction of an amidoxime with a carboxylic acid derivative. One common method is the cyclization of an amidoxime with an appropriate carboxylic acid or its derivatives under acidic or basic conditions. For instance, the reaction can be carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of enzymes such as cyclooxygenase (COX) or kinases involved in inflammatory pathways . The compound can also interact with DNA or proteins, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide is unique due to the presence of both the oxadiazole and furan rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3/c23-18(16-7-4-12-24-16)20-15-10-8-13(9-11-15)17-21-19(25-22-17)14-5-2-1-3-6-14/h1-12H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODFIOIFEQTCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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